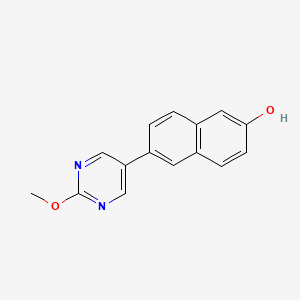
Fto-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fto-IN-2 is a small-molecule inhibitor specifically designed to target the fat mass and obesity-associated protein (FTO). FTO is an RNA demethylase that plays a crucial role in the regulation of gene expression through the removal of N6-methyladenosine (m6A) modifications from RNA. Dysregulation of FTO has been implicated in various diseases, including cancer, obesity, and metabolic disorders. This compound has emerged as a promising compound for studying the biological functions of FTO and for potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fto-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through selective reactions, such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Scalable Purification Techniques: Techniques such as high-performance liquid chromatography (HPLC) and large-scale crystallization are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions: Fto-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or applications.
Wissenschaftliche Forschungsanwendungen
Fto-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the enzymatic activity of FTO and its role in RNA demethylation.
Biology: The compound is used to investigate the biological functions of FTO in various cellular processes, including gene expression regulation and cell differentiation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases associated with FTO dysregulation, such as cancer and metabolic disorders.
Industry: The compound is used in the development of diagnostic tools and assays for detecting FTO activity and its inhibitors.
Wirkmechanismus
Fto-IN-2 exerts its effects by specifically binding to the active site of the FTO enzyme, thereby inhibiting its demethylase activity. The inhibition of FTO leads to the accumulation of N6-methyladenosine (m6A) modifications on RNA, which affects the stability, splicing, and translation of target mRNAs. This, in turn, influences various cellular processes and pathways, including those involved in cancer progression and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Fto-IN-2 is compared with other similar compounds, such as:
FB23-2: Another FTO inhibitor that exhibits antiproliferative effects through FTO inhibition.
R-2-hydroxyglutarate: An oncometabolite that suppresses the FTO/m6A/MYC/CEBPA axis.
Defactinib: A FAK inhibitor that suppresses NSCLC metastasis induced by overexpression of FTO.
Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting FTO, making it a valuable tool for studying FTO biology and for potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
6-(2-methoxypyrimidin-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-16-8-13(9-17-15)11-2-3-12-7-14(18)5-4-10(12)6-11/h2-9,18H,1H3 |
InChI-Schlüssel |
YIRPEFJLKJLCII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=N1)C2=CC3=C(C=C2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


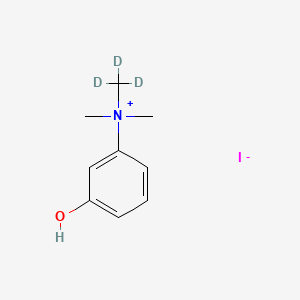
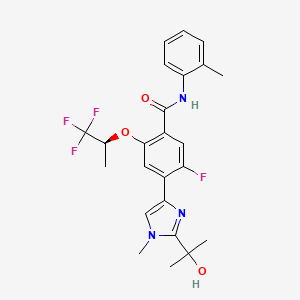
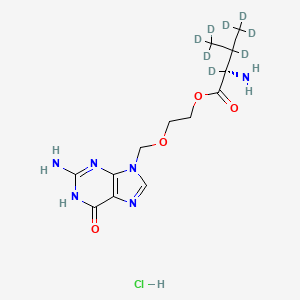
![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
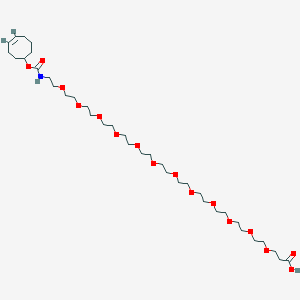
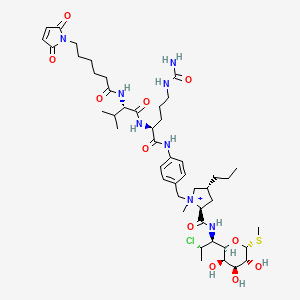
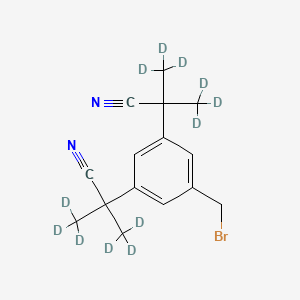
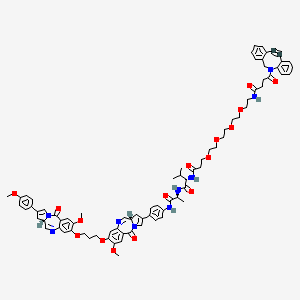
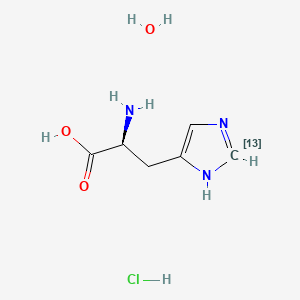
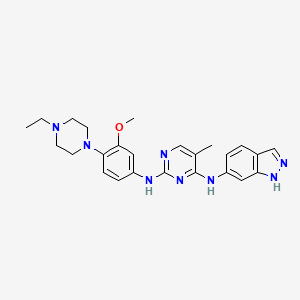
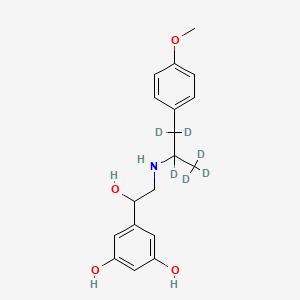
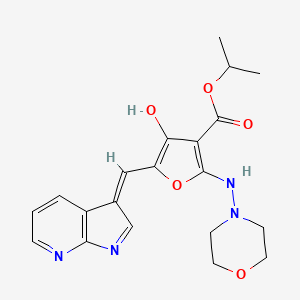
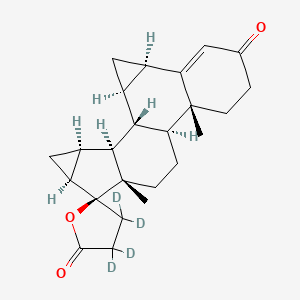
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
